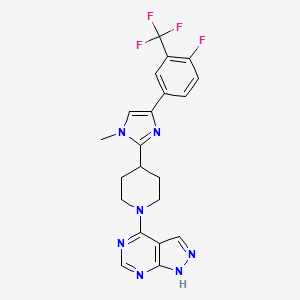
Ly2584702
Cat. No. B1662125
Key on ui cas rn:
1082949-67-4
M. Wt: 445.4 g/mol
InChI Key: FYXRSVDHGLUMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093383B2
Procedure details


Prepare an anhydrous HCl solution by slow addition of acetyl chloride (193.14 mL; 2.71 moles, 4.00 eq) to methanol (1160 mL) over 45 minutes at <5° C. Add the resulting solution to a separate flask containing a solution of 4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester (290 g; 678.46 mmoles) in methanol (2320 mL) over 90 minutes at 20° C. Stir the reaction mixture at 20° C. overnight. Concentrate the reaction mixture under vacuum at 30° C. Add dimethyl sulfoxide (1080 mL; 15.20 moles; 1.08 L; 1.19 kg) and the distillation continues until the internal temperature reaches 50° C. at a pressure of 20 mm Hg. Add DMSO until the total volume is 2030 mL. Then add triethylamine (473 mL; 3.39 moles, 5 eq) via addition funnel over 30 minutes. Charge solid 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (110.29 g; 713.58 mmoles, 1.05 eq) in equal portions equally spaced over 30 minutes. Stir the resulting slurry at 20° C. overnight. Heat the slurry to 80° C. Add water (229 mL) to afford a clear solution. Seed the reaction and add more water (1273 mL) slowly over 4 hours to fully crystallize the product. Cool the slurry to 50° C. and filter the solid. Wash the cake with 30% water in DMSO (2×290 mL), then water (290 mL). Dry the solids under vacuum at 60° C. to afford 4-{4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine (301 g, 99%) as an off white solid.





Name
4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
290 g
Type
reactant
Reaction Step Five






Identifiers


|
REACTION_CXSMILES
|
Cl.C(Cl)(=O)C.C(OC([N:13]1[CH2:18][CH2:17][CH:16]([C:19]2[N:20]([CH3:35])[CH:21]=[C:22]([C:24]3[CH:29]=[CH:28][C:27]([F:30])=[C:26]([C:31]([F:34])([F:33])[F:32])[CH:25]=3)[N:23]=2)[CH2:15][CH2:14]1)=O)(C)(C)C.C(N(CC)CC)C.Cl[C:44]1[N:49]=[CH:48][N:47]=[C:46]2[NH:50][N:51]=[CH:52][C:45]=12>CO.O.CS(C)=O>[F:30][C:27]1[CH:28]=[CH:29][C:24]([C:22]2[N:23]=[C:19]([CH:16]3[CH2:15][CH2:14][N:13]([C:44]4[N:49]=[CH:48][N:47]=[C:46]5[NH:50][N:51]=[CH:52][C:45]=45)[CH2:18][CH2:17]3)[N:20]([CH3:35])[CH:21]=2)=[CH:25][C:26]=1[C:31]([F:33])([F:32])[F:34]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
1080 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
193.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
1160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
4-[4-(4-fluoro-3-trifluoromethyl-phenyl)-1-methyl-1H-imidazol-2-yl]-piperidine-1-carboxylic acid tert-butyl ester
|
|
Quantity
|
290 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1N(C=C(N1)C1=CC(=C(C=C1)F)C(F)(F)F)C
|
|
Name
|
|
|
Quantity
|
2320 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
473 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Seven
|
Name
|
|
|
Quantity
|
110.29 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2C(=NC=N1)NN=C2
|
Step Eight
|
Name
|
|
|
Quantity
|
1273 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Nine
|
Name
|
|
|
Quantity
|
229 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stir the reaction mixture at 20° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add the resulting solution to a separate flask
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the reaction mixture under vacuum at 30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaches 50° C. at a pressure of 20 mm Hg
|
WAIT
|
Type
|
WAIT
|
|
Details
|
equally spaced over 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir the resulting slurry at 20° C. overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat the slurry to 80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to fully crystallize the product
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the slurry to 50° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter the solid
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the cake with 30% water in DMSO (2×290 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dry the solids under vacuum at 60° C.
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)C=1N=C(N(C1)C)C1CCN(CC1)C1=C2C(=NC=N1)NN=C2)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 301 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
